methyl 2-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 2-(1H-pyrrol-1-yl)benzoate is a chemical compound with significant interest in various scientific fields. This analysis will explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Methyl 2-(1H-pyrrol-1-yl)benzoate can be synthesized through multi-step chemical reactions. Huang et al. (2021) detailed the synthesis of related boric acid ester intermediates involving benzene rings, achieved via a three-step substitution reaction. These processes typically involve complex organic synthesis techniques and require precise control of reaction conditions (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-(1H-pyrrol-1-yl)benzoate has been extensively studied using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is commonly employed for crystallographic analysis. For instance, Huang et al. (2021) utilized density functional theory (DFT) to calculate molecular structures, affirming their consistency with structures determined by X-ray diffraction (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions of methyl 2-(1H-pyrrol-1-yl)benzoate involve functionalization of the benzene core, as demonstrated in studies like those by Wiest et al. (2016), where pyrrole was used as a directing group for Pd(II)-catalyzed ortho-functionalization of C(sp²)-H bonds (Wiest, Poethig, & Bach, 2016).
Physical Properties Analysis
The physical properties of compounds like methyl 2-(1H-pyrrol-1-yl)benzoate can be complex. Studies often focus on crystalline properties and solubility characteristics. For example, X-ray crystallography provides insights into the conformational properties of the molecules (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical in understanding how methyl 2-(1H-pyrrol-1-yl)benzoate behaves under different conditions. Research like that of Huang et al. (2021) and Wiest et al. (2016) helps in elucidating these aspects, often using computational methods like DFT and experimental techniques to explore molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021); (Wiest, Poethig, & Bach, 2016).
Scientific Research Applications
Application in Cancer Research
- Specific Scientific Field : Oncology .
- Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate has been studied for its anti-tumoral effects, specifically on head and neck squamous cell carcinoma (HNSCC) cell lines .
- Methods of Application or Experimental Procedures : The compound was applied to two human HNSCC cell lines. The treatment involved the use of 1 μM RDS 60 (a structural analog of nocodazole, which is a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative) for 24 hours .
- Results or Outcomes : The treatment significantly inhibited replication of both HNSCC cell lines without inducing any important cytotoxic effect on human dermal fibroblasts and human keratinocytes. It was found to stop the development of normal bipolar mitotic spindles and block the cell cycle in the G2/M phase, along with cytoplasmic accumulation of cyclin B1. Treatment with 2 μM RDS 60 for 24 hours induced the activation of apoptosis in both HNSCC cell lines. Additionally, RDS 60 was able to reverse the epithelial-mesenchymal transition and to inhibit cell migration and extracellular matrix infiltration of both HNSCC cell lines .
Application in Synthesis of New Compounds
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate can be used in the synthesis of new compounds. It has been used in the benzoylation of substituted phenols under low temperature .
- Methods of Application or Experimental Procedures : The compound was used in the benzoylation of substituted phenols under low temperature. These benzoylated products on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
- Results or Outcomes : The process resulted in the formation of hydroxy benzophenones .
Application in Metal Chemistry
- Specific Scientific Field : Inorganic Chemistry .
- Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate can potentially be used in the field of metal chemistry. The conception and tuning of ligand capabilities can ultimately lead to an innovative area of metal chemistry .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this potential application are not detailed in the source .
Application in Synthesis of New Compounds
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate can be used in the synthesis of new compounds. It has been used in the benzoylation of substituted phenols under low temperature .
- Methods of Application or Experimental Procedures : The compound was used in the benzoylation of substituted phenols under low temperature. These benzoylated products on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .
- Results or Outcomes : The process resulted in the formation of hydroxy benzophenones .
Application in Metal Chemistry
- Specific Scientific Field : Inorganic Chemistry .
- Summary of the Application : Methyl 2-(1H-pyrrol-1-yl)benzoate can potentially be used in the field of metal chemistry. The conception and tuning of ligand capabilities can ultimately lead to an innovative area of metal chemistry .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcomes of this potential application are not detailed in the source .
Safety And Hazards
“Methyl 2-(1H-pyrrol-1-yl)benzoate” is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . It should be kept away from heat, sparks, open flames, and hot surfaces . If swallowed, it’s advised to immediately make the victim drink water (two glasses at most) and consult a physician .
properties
IUPAC Name |
methyl 2-pyrrol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)10-6-2-3-7-11(10)13-8-4-5-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYSLOCROREKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380238 | |
Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-pyrrol-1-yl)benzoate | |
CAS RN |
10333-67-2 | |
Record name | Methyl 2-(1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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